![molecular formula C18H25N3O3S B5568145 (4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)

(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

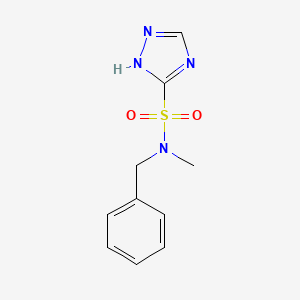

The compound “(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is known for its wide range of chemical and biological properties . The compound also contains a thiosemicarbazone moiety, which is found in several molecules with a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound could involve several steps. For instance, a related compound was synthesized in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy were used to establish the structure of a synthesized compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of reactive moieties such as the benzimidazole and thiosemicarbazone groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the IR, 1H-NMR, 13C-NMR, and HRMS spectral data can provide information about the compound’s properties .Wissenschaftliche Forschungsanwendungen

Synthesis Processes and Chemical Behavior

- Synthesis and Structure of Novel Compounds: A study by Tumkevičius et al. (2003) describes the synthesis and structure of benzimidazo[1,2-c][1,2,3]thiadiazoles, showcasing the reaction of related compounds with various nucleophiles, providing insights into the chemical behavior and potential applications in material science and organic synthesis (Tumkevičius et al., 2003).

- Catalysis and Oxidation Processes: Ghorbanloo and Alamooti (2017) discuss the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the compound's role in enhancing catalytic efficiency and sustainability in chemical reactions (Ghorbanloo & Alamooti, 2017).

Molecular Aggregation and Photoreactions

- Molecular Aggregation Studies: Matwijczuk et al. (2016) explored the effects of molecular aggregation in similar benzimidazole derivatives, which can have implications for understanding the photophysical properties and designing materials with specific optical characteristics (Matwijczuk et al., 2016).

- Photoreactions: Research by Mahran et al. (1983) into the photoreactions of benzimidazole derivatives in the presence of singlet oxygen provides valuable data on how these compounds interact under specific conditions, which can be relevant for applications in photochemistry and the development of photostable materials (Mahran et al., 1983).

Zukünftige Richtungen

The future directions for the study of this compound could include further investigation into its potential uses in the treatment of various diseases, given the wide range of biological activities displayed by compounds containing benzimidazole and thiosemicarbazone moieties . Additionally, further studies could explore its potential use in the fabrication of electronic devices .

Eigenschaften

IUPAC Name |

3-(1-ethylbenzimidazol-2-yl)sulfanyl-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c1-2-21-16-6-4-3-5-15(16)19-18(21)25-10-7-17(23)20-8-9-24-13-14(11-20)12-22/h3-6,14,22H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMYZJDMSBTCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1SCCC(=O)N3CCOCC(C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B5568138.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)